CB1 Receptor Binding Affinity: Target Compound Versus n-Butyl Nipecotic Acid and 4-Carboxylic Acid Regioisomer — Cross-Target Pharmacological Differentiation
The target compound exhibits measured binding to human cannabinoid receptor 1 (CB1) with a Ki of 10,000 nM (10 µM), as determined by displacement of [³H]CP55,940 from human CB1 receptor expressed in CHO cells [1]. In contrast, the structurally related n-butyl nipecotic acid (CAS 926275-70-9, N-alkyl analog lacking the acetamide linker) is characterized in the literature not as a CB1 ligand, but as a prodrug substrate for GABA uptake inhibition via hydrolysis to nipecotic acid, with brain delivery documented in rat pharmacokinetic studies [2]. The 4-carboxylic acid regioisomer, 1-(butylcarbamoyl)piperidine-4-carboxylic acid (CAS 874455-64-8), has no publicly available CB1 binding data and is commercially positioned as a building block with no documented cannabinoid pharmacology [3]. This cross-target differentiation means that selecting this specific compound is essential for CB1/CB2-focused screening campaigns; substitution with N-alkyl or 4-carboxylic acid analogs would redirect the assay toward GABA transporter pharmacology, a mechanistically unrelated target class.
| Evidence Dimension | CB1 receptor binding affinity (Ki) and primary pharmacological target class |
|---|---|
| Target Compound Data | Ki (human CB1) = 10,000 nM; Ki (human CB2) = 10,000 nM |
| Comparator Or Baseline | n-Butyl nipecotic acid: no CB1 binding data available; primary target class = GABA transporter (GAT) substrate/prodrug. 1-(Butylcarbamoyl)piperidine-4-carboxylic acid: no CB1 binding data available; commercial use = building block |
| Quantified Difference | Target compound: defined CB1/CB2 Ki = 10 µM. Comparators: CB1 binding data absent; pharmacology directed toward GABA uptake (n-butyl nipecotic acid) or unspecified (4-carboxylic acid regioisomer) |
| Conditions | Radioligand displacement assay: [³H]CP55,940, human CB1 receptor expressed in CHO cells, 2 hr incubation, liquid scintillation counting (BindingDB/ChEMBL) |
Why This Matters
Procurement of the correct N-substitution pattern and carboxylic acid position is critical: the target compound is the only analog in this set with documented CB1/CB2 binding data, making it uniquely suitable for endocannabinoid system research, whereas close structural analogs redirect to GABAergic pharmacology.
- [1] BindingDB. BDBM50398219 (CHEMBL2181541). Ki = 1.00E+4 nM for human CB1 and human CB2 receptors. Displacement of [³H]CP55,940 from CHO-expressed receptors. University of Bonn / ChEMBL. Accessed April 2026. View Source
- [2] Wang H, Hussain AA, Wedlund PJ. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. Pharmaceutical Research. 2005;22(4): doi:10.1007/s11095-005-2481-4. View Source
- [3] ChemicalBook / ChemBase. 1-(Butylcarbamoyl)piperidine-4-carboxylic acid (CAS 874455-64-8). Molecular formula C₁₁H₂₀N₂O₃. Building block classification. Accessed April 2026. View Source
